1-((4-fluorophenyl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4S/c21-16-6-8-17(9-7-16)30(27,28)25-12-10-14(11-13-25)18(26)22-20-24-23-19(29-20)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHPNGRFUHQDBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides.
Coupling with piperidine: The final step might involve coupling the oxadiazole and sulfonyl intermediates with a piperidine derivative under suitable conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
1-((4-fluorophenyl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((4-fluorophenyl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural similarities with several derivatives, differing primarily in substituents on the sulfonyl group, oxadiazole ring, or piperidine core. Key analogs include:
Substituent Impact :
- Halogenation : Fluorine (electron-withdrawing) vs. chlorine (larger, more lipophilic) affects target binding and pharmacokinetics. Fluorinated derivatives often exhibit better metabolic stability .
- Heterocycle Variation : Thiophene or thiazole substitutions (e.g., –18) modulate electronic properties and steric interactions, influencing enzyme inhibition (e.g., sterol 14α-demethylase in fungi) .
Biological Activity
The compound 1-((4-fluorophenyl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a synthetic derivative that incorporates a piperidine moiety along with a 1,3,4-oxadiazole ring. This structural combination is associated with various biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular formula indicates that the compound contains fluorine, nitrogen, oxygen, and sulfur atoms, which are crucial for its biological activity. The presence of the oxadiazole ring is particularly significant due to its known pharmacological properties.
Biological Activity Overview
Research on similar compounds suggests that those containing the 1,3,4-oxadiazole moiety exhibit a broad spectrum of biological activities:
- Antibacterial Activity : Compounds with oxadiazole rings have demonstrated moderate to strong antibacterial effects against various strains of bacteria such as Salmonella typhi and Bacillus subtilis . In one study, derivatives showed strong inhibitory activity against urease, suggesting potential applications in treating infections caused by urease-producing bacteria.
- Anticancer Activity : The oxadiazole derivatives have also been studied for their anticancer properties. For instance, compounds similar to the one have shown significant cytotoxicity against cancer cell lines like MCF-7 and HepG2 . The mechanism of action often involves the inhibition of specific kinases or apoptotic pathways.
Antibacterial Studies
A study assessing various 1,3,4-oxadiazole derivatives found that several compounds exhibited significant antibacterial activity. The most active derivatives were evaluated using Minimum Inhibitory Concentration (MIC) assays. The results indicated IC50 values ranging from 0.63 µM to 6.28 µM for urease inhibition compared to a standard reference .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| Compound A | Salmonella typhi | 0.63 |
| Compound B | Bacillus subtilis | 2.14 |
| Compound C | Other strains | 6.28 |
Anticancer Activity
In vitro studies have shown that certain derivatives induce apoptosis in cancer cells. For example, one study reported that specific oxadiazole derivatives had IC50 values comparable to established chemotherapeutics such as Doxorubicin .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound D | MCF-7 | 1.62 |
| Compound E | HepG2 | 1.63 |
Case Studies
- Urease Inhibition : In a study focused on urease inhibitors derived from oxadiazoles, the lead compound demonstrated an IC50 value significantly lower than the reference standard thiourea .
- Antimicrobial Spectrum : Another research effort highlighted the antimicrobial spectrum of oxadiazole compounds against both Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
